Cas no 247564-66-5 (4,6-difluoro-1H-indole-2-carboxylic acid)
4,6-difluoro-1H-indole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4,6-Difluoroindole-2-carboxylic acid
- 4,6-difluoro-1H-indole-2-carboxylic acid
- DTXSID70392601
- 247564-66-5
- SB15049
- AKOS000118386
- CS-0042850
- J-514156
- DS-0850
- 1H-Indole-2-carboxylic acid, 4,6-difluoro-
- OCHGGXDZJGAUEU-UHFFFAOYSA-N
- FT-0644113
- Z119989606
- EN300-15093
- AM20061078
- SCHEMBL1144892
- A817476
- BB 0248962
- MFCD01863158
- AC-22693
- SY101431
- 4,6-Difluoroindole-2-carboxylicacid
- BBL021271
- DB-008367
- STK893977
-
- MDL: MFCD01863158
- Inchi: 1S/C9H5F2NO2/c10-4-1-6(11)5-3-8(9(13)14)12-7(5)2-4/h1-3,12H,(H,13,14)
- InChI Key: OCHGGXDZJGAUEU-UHFFFAOYSA-N
- SMILES: FC1=CC(=CC2=C1C=C(C(=O)O)N2)F
Computed Properties
- Exact Mass: 197.02900
- Monoisotopic Mass: 197.029
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 53.1A^2
- XLogP3: 2.1
Experimental Properties
- Color/Form: No data available
- Density: 1.6±0.1 g/cm3
- Melting Point: 252-258°C
- Boiling Point: 414.7±40.0 °C at 760 mmHg
- Flash Point: 204.6±27.3 °C
- Refractive Index: 1.661
- PSA: 53.09000
- LogP: 2.14430
- Sensitiveness: Light Sensitive
4,6-difluoro-1H-indole-2-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S37/39
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,Room Temperature
- Risk Phrases:R36/37/38
4,6-difluoro-1H-indole-2-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,6-difluoro-1H-indole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 050360-250mg |
4,6-Difluoroindole-2-carboxylic acid |
247564-66-5 | 98% | 250mg |
£11.00 | 2022-03-01 | |
| Fluorochem | 050360-1g |
4,6-Difluoroindole-2-carboxylic acid |
247564-66-5 | 98% | 1g |
£26.00 | 2022-03-01 | |
| Fluorochem | 050360-5g |
4,6-Difluoroindole-2-carboxylic acid |
247564-66-5 | 98% | 5g |
£81.00 | 2022-03-01 | |
| Fluorochem | 050360-10g |
4,6-Difluoroindole-2-carboxylic acid |
247564-66-5 | 98% | 10g |
£153.00 | 2022-03-01 | |
| Alichem | A199009541-10g |
4,6-Difluoroindole-2-carboxylic acid |
247564-66-5 | 97% | 10g |
$151.90 | 2023-09-02 | |
| Alichem | A199009541-25g |
4,6-Difluoroindole-2-carboxylic acid |
247564-66-5 | 97% | 25g |
$294.00 | 2023-09-02 | |
| TRC | D446023-100mg |
4,6-Difluoroindole-2-carboxylic acid |
247564-66-5 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | D446023-250mg |
4,6-Difluoroindole-2-carboxylic acid |
247564-66-5 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | D446023-500mg |
4,6-Difluoroindole-2-carboxylic acid |
247564-66-5 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | D446023-1g |
4,6-Difluoroindole-2-carboxylic acid |
247564-66-5 | 1g |
$ 80.00 | 2022-06-05 |
4,6-difluoro-1H-indole-2-carboxylic acid Suppliers
4,6-difluoro-1H-indole-2-carboxylic acid Related Literature
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Shahinda S. R. Alsayed,Shichun Lun,Giuseppe Luna,Chau Chun Beh,Alan D. Payne,Neil Foster,William R. Bishai,Hendra Gunosewoyo RSC Adv. 2020 10 7523
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2. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cellsShahinda S. R. Alsayed,Amreena Suri,Anders W. Bailey,Samuel Lane,Eryn L. Werry,Chiang-Ching Huang,Li-Fang Yu,Michael Kassiou,Simone Treiger Sredni,Hendra Gunosewoyo RSC Med. Chem. 2021 12 1910
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Shahinda S. R. Alsayed,Shichun Lun,Anders W. Bailey,Amreena Suri,Chiang-Ching Huang,Mauro Mocerino,Alan Payne,Simone Treiger Sredni,William R. Bishai,Hendra Gunosewoyo RSC Adv. 2021 11 15497
Additional information on 4,6-difluoro-1H-indole-2-carboxylic acid
4,6-Difluoro-1H-Indole-2-Carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 247564-66-5, known as 4,6-difluoro-1H-indole-2-carboxylic acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of indole derivatives, which have been extensively studied due to their diverse biological activities and applications in drug discovery. The structure of 4,6-difluoro-1H-indole-2-carboxylic acid consists of an indole ring system with two fluorine atoms at positions 4 and 6, and a carboxylic acid group at position 2. This unique substitution pattern imparts distinctive chemical and biological properties to the molecule.
Recent studies have highlighted the potential of 4,6-difluoro-1H-indole-2-carboxylic acid as a promising candidate in the development of novel therapeutic agents. Researchers have explored its role in various biological systems, including its ability to modulate enzyme activity, influence cellular signaling pathways, and exhibit anti-inflammatory and antioxidant properties. These findings underscore the importance of further investigation into the molecular mechanisms underlying its bioactivity.
In terms of synthesis, 4,6-difluoro-1H-indole-2-carboxylic acid can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. The choice of synthetic route depends on the availability of starting materials and the desired purity of the final product. Recent advancements in catalytic methodologies have enabled more efficient and environmentally friendly syntheses of this compound, contributing to its broader applicability in research settings.
The pharmacological profile of 4,6-difluoro-1H-indole-2-carboxylic acid has been a focal point in recent studies. Preclinical data indicate that this compound exhibits potent activity against several disease models, including cancer and neurodegenerative disorders. Its ability to target specific receptors and pathways makes it a valuable tool in drug design. Moreover, ongoing research is exploring its potential as a lead compound for developing drugs with improved efficacy and reduced side effects.
In addition to its therapeutic applications, 4,6-difluoro-1H-indole-2-carboxylic acid has also found utility in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers are investigating its potential as a building block for advanced materials with tailored functionalities.
The growing interest in 4,6-difluoro-1H-indole-2-carboxylic acid is evident from the increasing number of publications and patent filings related to this compound. Its versatility across multiple disciplines positions it as a key molecule for future innovations in chemistry and medicine.
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